molecular formula C14H9F3N4O B038102 7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 115930-92-2

7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B038102
M. Wt: 306.24 g/mol
InChI Key: NISNJNISVXZUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05013737

Procedure details

A 10.0 g amount of 7-(3-(trifluoromethyl) phenyl)pyrazolo(1,5-a)pyrimidine-3-carboxamide (prepared in the manner described in Example 1) is stirred under nitrogen as a suspension in 120 ml of glacial acetic acid (cooled in an ice bath) and then 5.5 g of sodium cyanoborohydride is added to the reaction mixture in portions with an additional 80 ml of glacial acetic acid. After one hour of stirring in the ice bath the mixture is stirred at room temperature for 19 hours. The solution is evaporated to dryness, then water is added and the white precipitate which forms is collected by filtration and washed with an aqueous saturated solution of sodium bicarbonate, then with water. The solid is treated with 100 ml of acetonitrile, isolated and dried to give 5.25 g of the desired product, which is recrystallized from acetonitrile, mp 157-160° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:22])([F:21])[C:3]1[CH:4]=[C:5]([C:9]2[N:14]3[N:15]=[CH:16][C:17]([C:18]([NH2:20])=[O:19])=[C:13]3[N:12]=[CH:11][CH:10]=2)[CH:6]=[CH:7][CH:8]=1.C([BH3-])#N.[Na+]>C(O)(=O)C>[F:21][C:2]([F:1])([F:22])[C:3]1[CH:4]=[C:5]([C:9]2[N:14]3[N:15]=[CH:16][C:17]([C:18]([NH2:20])=[O:19])=[C:13]3[NH:12][CH2:11][CH:10]=2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C1=CC=NC=2N1N=CC2C(=O)N)(F)F
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is evaporated to dryness
ADDITION
Type
ADDITION
Details
water is added
FILTRATION
Type
FILTRATION
Details
the white precipitate which forms is collected by filtration
WASH
Type
WASH
Details
washed with an aqueous saturated solution of sodium bicarbonate
ADDITION
Type
ADDITION
Details
The solid is treated with 100 ml of acetonitrile
CUSTOM
Type
CUSTOM
Details
isolated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)C1=CCNC=2N1N=CC2C(=O)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.